
((6-Chloropyridin-3-yl)methyl)zinc pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6-Chloropyridin-3-yl)methyl)zinc pivalate: is an organozinc compound with the molecular formula C11H14ClNO2Zn and a molecular weight of 293.07 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 6-chloropyridin-3-ylmethyl group and a pivalate group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Chloropyridin-3-yl)methyl)zinc pivalate typically involves the reaction of 6-chloropyridin-3-ylmethyl bromide with zinc pivalate in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: ((6-Chloropyridin-3-yl)methyl)zinc pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling , where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkene .
Wissenschaftliche Forschungsanwendungen
Chemistry: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is widely used in organic synthesis as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of organozinc compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-zinc bonds makes it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of ((6-Chloropyridin-3-yl)methyl)zinc pivalate involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is unique due to the presence of both a zinc atom and a pivalate group, which confer specific reactivity and stability. Compared to other chloropyridine derivatives, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions .
Eigenschaften
CAS-Nummer |
1383708-40-4 |
|---|---|
Molekularformel |
C11H14ClNO2Zn |
Molekulargewicht |
293.1 g/mol |
IUPAC-Name |
zinc;2-chloro-5-methanidylpyridine;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H5ClN.C5H10O2.Zn/c1-5-2-3-6(7)8-4-5;1-5(2,3)4(6)7;/h2-4H,1H2;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
DIQWZPFOPUSJAZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].[CH2-]C1=CN=C(C=C1)Cl.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


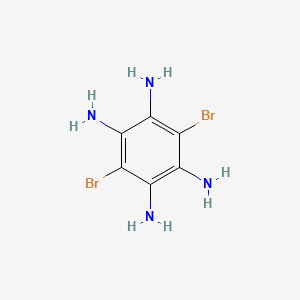
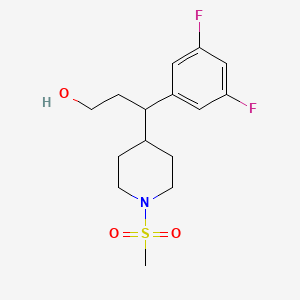
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
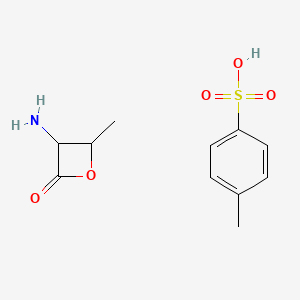
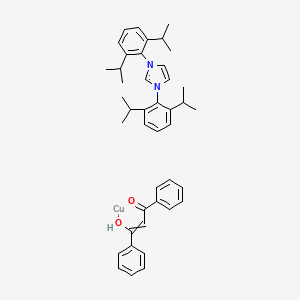
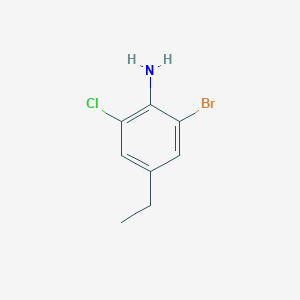
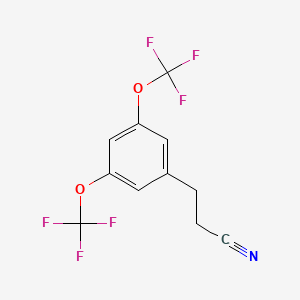
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
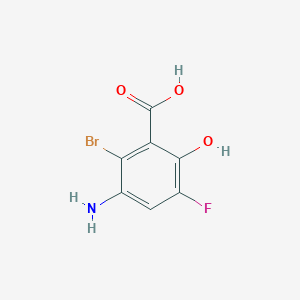
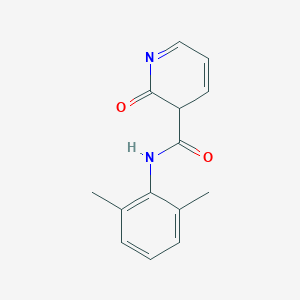

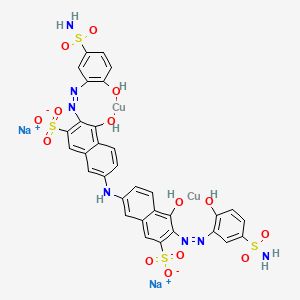
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
